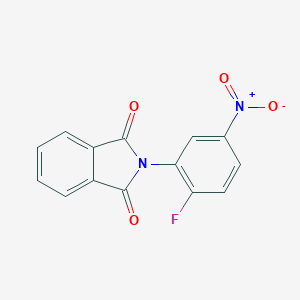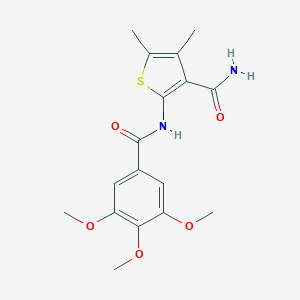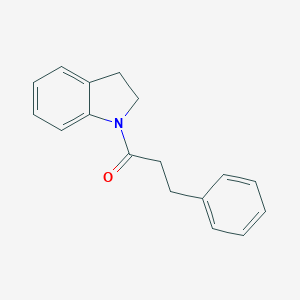![molecular formula C22H22N2O4S B464061 2-(2-naphthyloxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide CAS No. 315671-64-8](/img/structure/B464061.png)
2-(2-naphthyloxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-naphthyloxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as NPT-440 or TAK-440 and is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that plays a crucial role in the regulation of insulin signaling and glucose homeostasis, making NPT-440 a promising candidate for the treatment of diabetes and related metabolic disorders.
作用機序
NPT-440 is a selective inhibitor of 2-(2-naphthyloxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide, an enzyme that negatively regulates insulin signaling and glucose homeostasis. By inhibiting 2-(2-naphthyloxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide, NPT-440 increases insulin sensitivity and enhances glucose uptake in peripheral tissues, leading to improved glycemic control. Additionally, NPT-440 has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in energy metabolism and may contribute to the beneficial effects of NPT-440 on glucose and lipid metabolism.
Biochemical and Physiological Effects:
NPT-440 has been shown to have several biochemical and physiological effects in animal models of diabetes and obesity. These include improved glucose tolerance, enhanced insulin sensitivity, reduced body weight, and improved lipid metabolism. Additionally, NPT-440 has been shown to reduce inflammation and oxidative stress, both of which are implicated in the pathogenesis of diabetes and related metabolic disorders.
実験室実験の利点と制限
One of the major advantages of NPT-440 for lab experiments is its selectivity for 2-(2-naphthyloxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide, which allows for specific inhibition of this enzyme without affecting other protein tyrosine phosphatases. This selectivity makes NPT-440 a valuable tool for studying the role of 2-(2-naphthyloxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide in insulin signaling and glucose homeostasis. However, one potential limitation of NPT-440 is its relatively low potency, which may require higher concentrations of the compound for effective inhibition of 2-(2-naphthyloxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide.
将来の方向性
There are several potential future directions for research on NPT-440 and its therapeutic applications. One area of interest is the development of more potent and selective inhibitors of 2-(2-naphthyloxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide, which may have improved efficacy and fewer off-target effects compared to NPT-440. Additionally, further studies are needed to investigate the long-term safety and efficacy of NPT-440 in animal models and human clinical trials. Finally, the potential use of NPT-440 in combination with other therapies for diabetes and related metabolic disorders should be explored, as this may lead to synergistic effects and improved clinical outcomes.
合成法
The synthesis of NPT-440 involves several steps, starting with the reaction of 2-naphthol with 2-bromoethanol to form 2-(2-hydroxyethoxy)naphthalene. This intermediate is then reacted with N-(4-chlorophenyl)sulfonylpyrrolidine to form the key intermediate 2-(2-naphthyloxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide. The final step involves purification of the compound using high-performance liquid chromatography (HPLC).
科学的研究の応用
NPT-440 has been extensively studied for its potential therapeutic applications in the treatment of diabetes and related metabolic disorders. In preclinical studies, NPT-440 has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. Furthermore, NPT-440 has been shown to reduce body weight and improve lipid metabolism in obese mice. These findings suggest that NPT-440 may have significant potential as a novel therapy for diabetes and related metabolic disorders.
特性
IUPAC Name |
2-naphthalen-2-yloxy-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c25-22(16-28-20-10-7-17-5-1-2-6-18(17)15-20)23-19-8-11-21(12-9-19)29(26,27)24-13-3-4-14-24/h1-2,5-12,15H,3-4,13-14,16H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMMBTFWEKZADI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-naphthyloxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Diethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B463978.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B463982.png)

![N-[4-[[4-(butanoylamino)phenyl]methyl]phenyl]butanamide](/img/structure/B464030.png)



![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenylpropanamide](/img/structure/B464049.png)
![3-nitro-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide](/img/structure/B464051.png)
![Ethyl 3-[(4-acetylphenyl)carbamoyl]propanoate](/img/structure/B464070.png)
![4-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B464091.png)
![N-[4-(acetylamino)phenyl]cyclopropanecarboxamide](/img/structure/B464096.png)
![N-Benzyl-N-[2-(benzyl-propionyl-amino)-ethyl]-propionamide](/img/structure/B464123.png)